molecular formula C20H20N4O4 B357872 methyl 4-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]benzoate CAS No. 1173685-89-6

methyl 4-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]benzoate

Cat. No.: B357872
CAS No.: 1173685-89-6
M. Wt: 380.4g/mol
InChI Key: KKYOFJJAYUMMKK-KRWDZBQOSA-N
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Description

Methyl 4-{[3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate is a complex organic compound that features a benzotriazine ring, a benzoate ester, and a butanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazine core, followed by the introduction of the butanoyl group and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification steps such as recrystallization, distillation, or chromatography are employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-{[3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

    Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Shares a similar benzotriazine core but differs in the substituents and overall structure.

    Methyl 4-{[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}benzoate: Similar structure with a longer alkyl chain.

    Methyl 4,4-dimethyl-3-oxovalerate: Contains a similar ester functional group but lacks the benzotriazine ring.

Uniqueness: Methyl 4-{[3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

1173685-89-6

Molecular Formula

C20H20N4O4

Molecular Weight

380.4g/mol

IUPAC Name

methyl 4-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]benzoate

InChI

InChI=1S/C20H20N4O4/c1-12(2)17(24-19(26)15-6-4-5-7-16(15)22-23-24)18(25)21-14-10-8-13(9-11-14)20(27)28-3/h4-12,17H,1-3H3,(H,21,25)/t17-/m0/s1

InChI Key

KKYOFJJAYUMMKK-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3N=N2

SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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